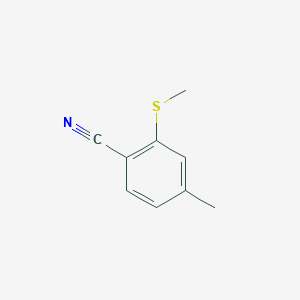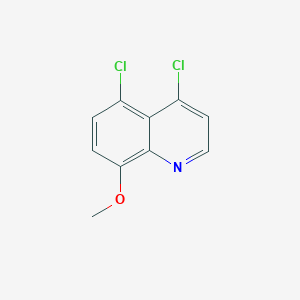
(2-ethyl-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzenemethanol, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring substituted with ethyl and methyl groups at the 2 and 6 positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (2-ethyl-6-methylphenyl)aldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method offers high yield and selectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2-ethyl-6-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
(2-ethyl-6-methylphenyl)methanol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2-ethyl-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2-ethylphenyl)methanol
- (2-methylphenyl)methanol
- (2,6-dimethylphenyl)methanol
Uniqueness
(2-ethyl-6-methylphenyl)methanol is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds . This unique substitution pattern can result in distinct physical and chemical properties, making it valuable for specific applications .
Propiedades
Número CAS |
106976-43-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




